4-[(2,6-dimethoxybenzoyl)amino]benzoic acid
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Overview
Description
4-[(2,6-dimethoxybenzoyl)amino]benzoic acid, also known as DABA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In
Scientific Research Applications
4-[(2,6-dimethoxybenzoyl)amino]benzoic acid has been studied extensively for its potential applications in scientific research. One of the primary uses of 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid is as a fluorescence quencher in DNA sequencing. 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid has been shown to effectively quench the fluorescence of DNA bases, allowing for accurate sequencing of DNA strands. Additionally, 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid has been used as a substrate for enzymes involved in the biosynthesis of folic acid, making it a valuable tool in the study of these enzymes.
Mechanism of Action
The mechanism of action of 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid is not fully understood, but it is believed to involve the interaction of the compound with specific enzymes or proteins. 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of folic acid, suggesting that it may act as a competitive inhibitor.
Biochemical and Physiological Effects:
4-[(2,6-dimethoxybenzoyl)amino]benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescence quencher and enzyme substrate, 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid has been shown to have antioxidant properties and to inhibit the growth of certain cancer cells. Additionally, 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid has been shown to have anti-inflammatory effects and to reduce the production of nitric oxide in macrophages.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid in lab experiments is its availability and purity. The synthesis of 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid has been optimized to produce high yields of pure product, making it readily available for use in scientific research. Additionally, 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid has a variety of potential applications, making it a valuable tool for researchers in a number of different fields. However, one limitation of using 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research involving 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid. One potential area of research is the development of new applications for 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid in DNA sequencing and enzyme studies. Additionally, further research is needed to fully understand the mechanism of action of 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid and its potential applications in the treatment of cancer and other diseases. Finally, new synthesis methods may be developed to produce 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid more efficiently and cost-effectively.
Synthesis Methods
The synthesis of 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid involves a multistep process that begins with the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-aminobenzoic acid to form the final product, 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid. The synthesis of 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid has been optimized to produce high yields of pure product, making it readily available for scientific research.
properties
IUPAC Name |
4-[(2,6-dimethoxybenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-21-12-4-3-5-13(22-2)14(12)15(18)17-11-8-6-10(7-9-11)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEOWAKBIYQXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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